molecular formula C9H16ClNO2 B13456492 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B13456492
M. Wt: 205.68 g/mol
InChI Key: BGDFPYRWPIPNJL-UHFFFAOYSA-N
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Description

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic compound featuring an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
  • 6-Aminobicyclo[5.1.1]nonane-1-carboxylic acid hydrochloride

Comparison

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

6-aminobicyclo[4.1.1]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-9-4-2-1-3-8(5-9,6-9)7(11)12;/h1-6,10H2,(H,11,12);1H

InChI Key

BGDFPYRWPIPNJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC(C1)(C2)C(=O)O)N.Cl

Origin of Product

United States

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